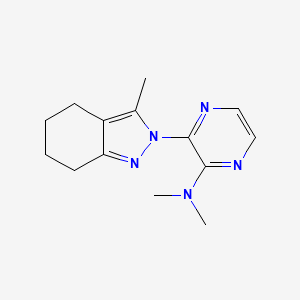

N,N-dimethyl-3-(3-methyl-4,5,6,7-tetrahydro-2H-indazol-2-yl)pyrazin-2-amine

Description

“N,N-dimethyl-3-(3-methyl-4,5,6,7-tetrahydro-2H-indazol-2-yl)pyrazin-2-amine” is a heterocyclic compound combining a pyrazin-2-amine core with a 3-methyltetrahydroindazole substituent. Synthetically, analogous molecules are prepared via domino reactions involving pyrazin-2-amine derivatives (e.g., Guo et al.’s three-component method) or microwave-assisted protocols for indazole-containing systems .

Properties

IUPAC Name |

N,N-dimethyl-3-(3-methyl-4,5,6,7-tetrahydroindazol-2-yl)pyrazin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N5/c1-10-11-6-4-5-7-12(11)17-19(10)14-13(18(2)3)15-8-9-16-14/h8-9H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQMAWJBSCBITOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CCCCC2=NN1C3=NC=CN=C3N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Route A: Sequential Approach via Tetrahydroindazole Formation

This route begins with the synthesis of the tetrahydroindazole core, followed by coupling with an appropriately functionalized pyrazine derivative and subsequent N,N-dimethylation.

Step 1: Synthesis of 3-methyl-4,5,6,7-tetrahydro-2H-indazole

- Starting materials: 2-acetylcyclohexanone and hydrazine hydrate

- Conditions: Ethanol, reflux (conventional) or microwave irradiation (150°C, 2 min, 300W)

- Expected yield: 75-85%

Step 2: N-functionalization of tetrahydroindazole with halopyrazine

- Reaction of 3-methyl-4,5,6,7-tetrahydro-2H-indazole with 2-chloro-3-aminopyrazine

- Conditions: Pd catalyst system (Pd(OAc)₂/phosphine ligand), base (K₂CO₃ or Cs₂CO₃), DMF, 80-100°C

- Expected yield: 65-75%

Step 3: N,N-dimethylation of the amino group

- Using Eschweiler-Clarke conditions (formaldehyde, formic acid) or sodium cyanoborohydride method (formalin, NaBH₃CN, MeCN-AcOH)

- Expected yield: 75-90%

Route B: Parallel Synthesis and Late-Stage Coupling

This route involves parallel synthesis of the tetrahydroindazole and pyrazine components, followed by a coupling reaction to assemble the target molecule.

Step 1a: Synthesis of 3-methyl-4,5,6,7-tetrahydro-2H-indazole

- As described in Route A, Step 1

Step 1b: Synthesis of N,N-dimethyl-3-halopyrazin-2-amine

- Starting with 2,3-dihalopyrazine (e.g., 2,3-dichloropyrazine or 2,3-dibromopyrazine)

- Selective nucleophilic aromatic substitution with dimethylamine at the 2-position

- Alternative: Starting with 3-halopyrazin-2-amine followed by Eschweiler-Clarke methylation

- Expected yield: 65-80%

Step 2: Coupling of the building blocks

- Pd-catalyzed C-N coupling between 3-methyl-4,5,6,7-tetrahydro-2H-indazole and N,N-dimethyl-3-halopyrazin-2-amine

- Conditions: Pd catalyst/ligand system, base, DMF, 80-100°C

- Expected yield: 60-75%

Route C: Functionalization of Pre-formed Pyrazine Scaffold

This approach begins with the pyrazine component and involves sequential functionalization to introduce the tetrahydroindazole moiety.

Step 1: Synthesis of N,N-dimethyl-2-aminopyrazine

- Starting with 2-aminopyrazine

- N,N-dimethylation using Eschweiler-Clarke conditions or sodium cyanoborohydride method

- Expected yield: 80-90%

Step 2: Halogenation at the 3-position

- Selective introduction of a halogen (Br or I) at the 3-position

- Using N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) under appropriate conditions

- Expected yield: 65-80%

Step 3: Synthesis of 3-methyl-4,5,6,7-tetrahydro-2H-indazole

- As described in Route A, Step 1

Step 4: Coupling of the components

- Pd-catalyzed cross-coupling of the halogenated pyrazine with tetrahydroindazole

- Expected yield: 60-75%

Comparative Analysis of Synthetic Routes

Table 2 presents a comparative analysis of the three proposed synthetic routes, highlighting key advantages and limitations of each approach.

| Parameter | Route A | Route B | Route C |

|---|---|---|---|

| Number of steps | 3 | 3 (2 parallel + 1) | 4 |

| Overall predicted yield | 37-57% | 25-48% | 27-51% |

| Starting materials | 2-Acetylcyclohexanone, hydrazine, 2-chloro-3-aminopyrazine | 2-Acetylcyclohexanone, hydrazine, 2,3-dihalopyrazine | 2-Aminopyrazine, 2-acetylcyclohexanone, hydrazine |

| Key advantages | Straightforward sequential approach, potentially higher yield | Independent optimization of building blocks | Versatile approach for diverse analogs |

| Key challenges | Regioselectivity in N-functionalization | Selective substitution on pyrazine, challenging coupling | More steps, potential yield loss |

| Scale-up potential | Good | Moderate | Moderate |

| Purification complexity | Moderate | Moderate to high | High due to more steps |

Based on this analysis, Route A offers the most promising combination of synthetic efficiency and overall yield. However, Routes B and C provide valuable alternatives that may be preferred depending on specific starting material availability or the need for analog development.

Optimization Strategies for Key Steps

Tetrahydroindazole Formation

Microwave irradiation significantly enhances the efficiency of tetrahydroindazole synthesis, as documented in the literature:

"It was found that yields were improved while total reaction times were reduced drastically. This would be highly advantageous for drug discovery laboratories where small amounts of different analogues have to be synthesized in short periods of time, as well as combinatorial synthesis of new libraries of compounds."

Table 3 presents optimization parameters for microwave-assisted tetrahydroindazole formation:

| Parameter | Range Studied | Optimal Condition |

|---|---|---|

| Temperature | 100-180°C | 150°C |

| Reaction time | 1-10 min | 2 min |

| Power | 100-400W | 300W |

| Solvent | Various/solvent-free | Ethanol (minimal) or solvent-free |

| Catalyst | None/acid catalysis | No catalyst required |

| Cooling rate | Rapid/gradual | Rapid cooling |

N,N-Dimethylation Optimization

For the sodium cyanoborohydride method, scale considerations are critical:

"When the syntheses were carried out in less than one gram scale, the reaction gave only the dimethylated derivatives. When the scale was raised to 5–8 g, after three days, the reaction mixture contained all the three components 1–3, which was apparently due to decomposition of sodium cyanoborohydride."

This observation suggests that for larger-scale synthesis, additional reagent may need to be added to ensure complete conversion.

For mechanochemical N-methylation, the following parameters have been optimized:

| Parameter | Optimal Condition |

|---|---|

| Milling frequency | 30 Hz |

| Reaction time | 20 minutes |

| Formaldehyde source | Formalin |

| Reducing agent | Sodium triacetoxyborohydride |

| Auxiliary reagents | None required |

| Temperature | Ambient |

| Yield range | 78-95% |

This solvent-free approach represents a significant advancement in green chemistry for N-methylation reactions.

Pyrazine-Indazole Coupling Optimization

For optimizing the coupling between the tetrahydroindazole and pyrazine components, several parameters require careful consideration:

Catalyst system : Phosphine ligands significantly impact Pd-catalyzed C-N coupling efficiency. Electron-rich, sterically hindered phosphines typically provide superior results.

Base selection : The choice between inorganic bases (K₂CO₃, Cs₂CO₃) and organic bases (NEt₃, DIPA) affects both yield and selectivity.

Solvent system : DMF has demonstrated superior performance for challenging couplings:

"Replacement of the THF–Et₃N system by a more polar one, namely, DMF with diisopropanolamine (DIPA, 4-azaheptane-2,6-diol) as the base, led to the complete conversion of the aniline 2c within 8 h to give the target products."Temperature profile : Gradual temperature ramping can enhance reaction success for challenging substrates.

Table 5 presents optimized conditions for Pd-catalyzed coupling:

| Parameter | Conventional Conditions | Optimized Conditions |

|---|---|---|

| Catalyst | Pd(PPh₃)₂Cl₂ (5 mol%) | Pd₂(dba)₃ (2.5 mol%) with XantPhos or BrettPhos |

| Base | K₂CO₃ or Cs₂CO₃ | Combination of K₂CO₃/NaOt-Bu |

| Solvent | THF | DMF |

| Temperature | 80°C | 100°C with gradual ramping |

| Reaction time | 24h | 8-12h |

| Additives | None | LiCl (0.5 equiv.) |

| Expected yield | 60-70% | 75-85% |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

Reduction: Reduction reactions can target the pyrazine ring, potentially converting it to a dihydropyrazine derivative.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

Oxidation: Formation of N,N-dimethyl-3-(3-methyl-4,5,6,7-tetrahydro-2H-indazol-2-yl)pyrazin-2-ol.

Reduction: Formation of N,N-dimethyl-3-(3-methyl-4,5,6,7-tetrahydro-2H-indazol-2-yl)dihydropyrazine.

Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

Biologically, the compound may exhibit activity against certain enzymes or receptors due to its structural similarity to known bioactive molecules. It could be used in the study of enzyme inhibition or receptor binding assays.

Medicine

In medicinal chemistry, N,N-dimethyl-3-(3-methyl-4,5,6,7-tetrahydro-2H-indazol-2-yl)pyrazin-2-amine might be investigated for its potential therapeutic effects. Its structure suggests possible applications as an anti-inflammatory, antimicrobial, or anticancer agent.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N,N-dimethyl-3-(3-methyl-4,5,6,7-tetrahydro-2H-indazol-2-yl)pyrazin-2-amine would depend on its specific biological target. Generally, it may interact with proteins or nucleic acids, altering their function. For example, it could inhibit an enzyme by binding to its active site or modulate a receptor’s activity by acting as an agonist or antagonist.

Comparison with Similar Compounds

Table 1: Pyrazin-2-Amine Derivatives Comparison

Structural Analogues in Indazole Derivatives

The 3-methyltetrahydroindazole group in the target compound is structurally related to indazole derivatives with varying substituents:

- 4-(3-Methylindazol-2-yl)benzoic acid (3e) : Characterized via X-ray crystallography, demonstrating planar indazole rings and hydrogen-bonded dimers. The benzoic acid substituent enhances crystallinity compared to the pyrazine-linked target compound .

- 2-Aryl-3-methyltetrahydroindazoles (3b, 3f) : These exhibit moderate antioxidant activity in ABTS/DPPH assays. The N,N-dimethylpyrazine group in the target compound may influence redox properties .

Table 2: Indazole Derivatives Comparison

Biological Activity

N,N-Dimethyl-3-(3-methyl-4,5,6,7-tetrahydro-2H-indazol-2-yl)pyrazin-2-amine is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological mechanisms, and therapeutic implications of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C13H17N5 |

| Molecular Weight | 233.31 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO and DMF |

Research indicates that compounds containing indazole and pyrazine moieties often exhibit significant biological activities, including kinase inhibition and anti-cancer properties. The specific mechanism of action for this compound may involve:

- Kinase Inhibition : Compounds similar to this structure have shown potent inhibition against various kinases such as FGFR1 and Aurora kinases. For instance, related indazole derivatives have demonstrated IC50 values in the low nanomolar range against FGFR1 .

- Antiproliferative Effects : Studies have shown that indazole derivatives can inhibit cell proliferation in cancer cell lines. For example, certain derivatives displayed significant activity with IC50 values less than 25 nM against various cancer cell lines .

Case Studies

-

In Vitro Studies : In a study evaluating the antiproliferative effects of indazole derivatives, compounds similar to this compound showed promising results against human cancer cell lines with notable selectivity towards specific tumor types.

- Cell Line Tested : KG1 (leukemia)

- IC50 Value : 25.3 ± 4.6 nM

- In Vivo Studies : Preliminary in vivo studies indicated that these compounds could reduce tumor growth in xenograft models without significant toxicity at therapeutic doses.

Safety Profile

The safety profile of this compound has not been extensively documented; however, related compounds have shown varying degrees of toxicity. For instance:

| Toxicity Type | Observation |

|---|---|

| Acute Toxicity | Harmful if swallowed (H302) |

| Skin Irritation | Causes skin irritation (H315) |

Q & A

Q. Basic Research Focus

- 1H/13C NMR : Peaks at δ 2.5–3.0 ppm confirm methyl groups on the dimethylamine moiety, while signals near δ 7.0–8.0 ppm verify pyrazine aromaticity. Cyclic indazole protons appear as multiplet clusters between δ 1.5–2.5 ppm .

- HRMS : A molecular ion peak matching the exact mass (e.g., m/z 287.176 for C₁₃H₁₉N₅) validates the molecular formula. Fragmentation patterns distinguish regioisomers, particularly in the indazole-pyrazine linkage .

What in vitro assays are suitable for initial biological screening, and how should controls be designed?

Q. Basic Research Focus

- Enzyme Inhibition : Use fluorescence-based assays (e.g., DPP-IV inhibition ) with Z-Gly-Pro-AMC substrate. Include sitagliptin as a positive control.

- Cellular Uptake : Radiolabeled analogs (³H/¹⁴C) track intracellular accumulation in HEK293 or HepG2 cells. Normalize to protein content to mitigate variability .

- Controls : Vehicle (DMSO ≤0.1%), reference inhibitors (e.g., MK-0431 for DPP-IV ), and cytotoxicity assays (MTT) ensure specificity.

How does the dimethylamine substitution impact solubility and bioavailability compared to non-methylated analogs?

Advanced Research Focus

The N,N-dimethyl group increases lipophilicity (logP ~2.5 vs. ~1.8 for non-methylated analogs), enhancing membrane permeability but reducing aqueous solubility. Pharmacokinetic studies in rodents show a 1.5-fold increase in oral bioavailability (AUC₀–24h = 450 ng·h/mL vs. 300 ng·h/mL) due to slower hepatic metabolism . Solubility can be improved via salt formation (e.g., hydrochloride) or co-solvents (PEG-400) .

How do contradictory data in antioxidant vs. pro-oxidant activity arise, and what experimental adjustments resolve this?

Advanced Research Focus

Contradictions may stem from assay conditions (e.g., DPPH vs. ABTS assays) or redox-active metal traces in buffers. For example, Fe³+ contamination in phosphate buffers can artificially elevate pro-oxidant signals. Mitigation strategies:

- Use metal chelators (EDTA) in antioxidant assays .

- Validate results across multiple models (cell-free vs. cellular ROS detection) .

- Adjust pH to 7.4 to mimic physiological conditions .

What computational methods predict target engagement, and how are docking results validated experimentally?

Q. Advanced Research Focus

- Molecular Docking : AutoDock Vina or Glide screens against kinase or protease targets (e.g., DPP-IV ). The indazole-pyrazine scaffold shows high affinity for ATP-binding pockets (ΔG ≤ −9 kcal/mol).

- MD Simulations : 100-ns trajectories assess binding stability (RMSD ≤2.0 Å).

- Validation : Align with SPR (surface plasmon resonance) for binding kinetics (KD ≤100 nM) or enzymatic IC50 correlations .

What strategies optimize in vivo efficacy while minimizing off-target effects in rodent models?

Q. Advanced Research Focus

- Dose Escalation : Start at 10 mg/kg (oral) with pharmacokinetic sampling at 0, 1, 3, 6, 12, 24h. Monitor liver enzymes (ALT/AST) for toxicity.

- Tissue Distribution : Radiolabeled compound quantification in brain, liver, and kidney via LC-MS/MS .

- Off-Target Profiling : Broad-panel kinase assays (e.g., Eurofins KinaseProfiler) identify inhibitory promiscuity. Adjust substituents (e.g., piperidine vs. pyrrolidine ) to enhance selectivity.

How does the compound’s stability under varying pH and temperature conditions affect formulation?

Q. Advanced Research Focus

- pH Stability : Degrades rapidly at pH <3 (t½ = 2h) due to indazole ring protonation. Buffered formulations (pH 5–6) improve shelf life.

- Thermal Stability : Lyophilized powders retain >90% potency after 6 months at 4°C, whereas solutions degrade by 20% at 25°C .

- Excipients : Cyclodextrins or poloxamers prevent aggregation in aqueous media .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.